[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate
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Overview
Description
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a morpholine ring, and a carbothioyl group attached to a phenyl ring, further linked to a methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the methoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring using methanol and a suitable catalyst.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated phenyl intermediate reacts with morpholine.
Attachment of the carbothioyl group: This step involves the reaction of the morpholine-substituted phenyl intermediate with a thiocarbonyl reagent under controlled conditions.
Sulfonation: Finally, the compound is sulfonated using methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Temperature, pressure, and reaction time are optimized to maximize yield and purity.
Use of continuous flow reactors: Continuous flow reactors are employed to ensure consistent production and scalability.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Methoxyphenyl derivatives: Compounds with methoxy groups attached to a phenyl ring.
Morpholine derivatives: Compounds containing a morpholine ring.
Uniqueness
Structural Complexity: The combination of methoxy, morpholine, and carbothioyl groups attached to a phenyl ring makes [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate unique.
Properties
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-14-3-6-16(7-4-14)27(21,22)25-17-8-5-15(13-18(17)23-2)19(26)20-9-11-24-12-10-20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGPZSKZWFHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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